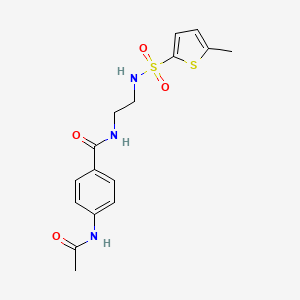

![molecular formula C17H16N2O B2422624 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone CAS No. 1797096-76-4](/img/structure/B2422624.png)

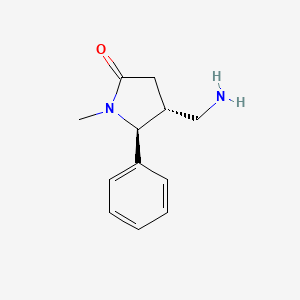

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone” is a small molecule that has been studied for its potential in the treatment of autoimmune diseases . It is a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and TYK2 . JAK inhibitors have been developed and marketed for the treatment of several immune diseases including psoriasis, rheumatoid arthritis (RA), and IBD .

Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its IUPAC name. It contains an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom, and a quinolin-2-yl moiety, which is a fused benzene and pyridine ring .Chemical Reactions Analysis

As a JAK inhibitor, this compound works by inhibiting the activity of JAK enzymes, which are tyrosine kinases that play a crucial role in the signaling pathways of a wide range of cytokines and growth factors . By inhibiting these enzymes, the compound can modulate these signaling pathways and potentially alleviate the symptoms of autoimmune diseases .Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Applications

- Synthesis and Antibacterial Activity of Novel Derivatives : A novel class of derivatives, including (3-(4-substitutedphenylamino)-8-azabicyclo[3.2.1]oct-8yl)-phenyl-methanone, has been synthesized and evaluated for its antibacterial activity. These compounds exhibit promising in vitro antibacterial properties, suggesting potential applications in developing new antibacterial agents (Reddy et al., 2011).

Organic Synthesis and Chemical Properties

Homopolymers with Antibacterial Activity : Cinchonidinyl-based acrylic and methacrylic homopolymers derived from cinchonidine, a molecule structurally related to the query compound, have been synthesized and characterized. These polymers show significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential of bicyclic quinoline derivatives in creating materials with antimicrobial properties (Kumar et al., 2017).

Catalytic Formation of Ketones from Unactivated Esters : Research on the catalytic formation of ketones, including phenyl(quinolin-8-yl)methanone derivatives, through rhodium chelation-assisted C-O bond activation, highlights the versatility of quinoline derivatives in organic synthesis. This method facilitates the introduction of ketone functionalities into complex molecules, offering a valuable tool for medicinal chemistry and drug development (Wang et al., 2013).

Molecular Docking and Anticancer Activity

- Antimicrobial and Anticancer Activities of Imidazoquinoline Analogues : Novel imidazoquinoline analogues, structurally related to the query compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds show excellent antibacterial activity and potent anticancer activity, as demonstrated by molecular docking studies indicating their potential as β-tubulin inhibitors (Kayarmar et al., 2014).

Chemical Synthesis and Structural Analysis

- Synthesis and Structural Analysis of Quinolinyl Dispiro Heterocycles : The 1,3-dipolar cycloaddition reaction has been utilized to synthesize novel quinolinyl dispiro heterocycles, showcasing the utility of quinoline derivatives in the creation of complex molecular architectures. These compounds have been thoroughly characterized, revealing their potential in various chemical and pharmaceutical applications (Kumar et al., 2014).

Mecanismo De Acción

The compound exerts its effects by inhibiting the activity of JAK1 and TYK2, two members of the JAK family of tyrosine kinases . These enzymes are associated with the intracellular domain of a wide range of cytokines and some growth factor receptor chains . When these receptors are activated by their ligands, they induce conformational changes in the receptor complexes that activate the JAK enzymes . The activated JAKs then initiate a phosphorylation cascade that leads to the activation of members of the signal transducer and activator of transcription (STAT) family . The activated STATs translocate to the nucleus and reprogram gene expression in a ligand-dependent manner .

Direcciones Futuras

The development of JAK inhibitors represents a promising direction in the treatment of autoimmune diseases . With the knowledge acquired on the JAKs and their involvement in cytokine receptors, pharmaceutical companies have been trying to develop compounds with better selectivity profiles, able to modulate the different cytokine signaling pathways . This compound, as a dual inhibitor of JAK1 and TYK2, could potentially offer a more targeted approach to the treatment of these diseases .

Propiedades

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-17(19-13-5-3-6-14(19)10-9-13)16-11-8-12-4-1-2-7-15(12)18-16/h1-5,7-8,11,13-14H,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJFMJCPTPNFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2422542.png)

![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2422548.png)

![3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2422549.png)

![3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422550.png)

![Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2422552.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea](/img/structure/B2422556.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)